molecular formula C16H21F2NO2 B8105176 (S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate

(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate

Cat. No.: B8105176
M. Wt: 297.34 g/mol
InChI Key: CVCWYZPJDAJMTP-OCCSQVGLSA-N
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Description

(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals, making advanced intermediates like this crucial for the synthesis of potential therapeutic agents . The specific stereochemistry, defined by the (S)- and (R)-configured centers, is critical for studying stereospecific interactions with biological targets, as the enantiomers of a compound often exhibit vastly different biological activities and potencies . The incorporation of 4,4-difluoro substituents on the piperidine ring is a strategic modification for contemporary drug design. This motif can influence the molecule's electronic properties, metabolic stability, and membrane permeability, and it is often used as a bioisostere for carbonyl groups or to conformationally restrain the ring . Researchers can utilize this compound as a versatile building block for constructing more complex molecules or as a key intermediate in investigating structure-activity relationships (SAR) for various biological targets. Potential research applications include, but are not limited to, the development of protease inhibitors , receptor antagonists , and other therapeutically relevant targets where the piperidine scaffold is prevalent. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c1-3-21-15(20)14-11-16(17,18)9-10-19(14)12(2)13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCWYZPJDAJMTP-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CCN1[C@H](C)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate is a chiral compound belonging to the piperidine class, notable for its unique fluorine substituents and phenylethyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • IUPAC Name : (2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylic acid
  • Molecular Formula : C16H21F2NO2
  • Molecular Weight : 297.34 g/mol
PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of fluorine atoms enhances its binding affinity and selectivity, which can modulate various biochemical pathways. The compound's stereochemistry plays a critical role in its pharmacological effects, influencing how it interacts with biological systems.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like obesity and diabetes.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects for psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives similar to this compound:

Comparative Analysis of Biological Activities

A comparison with other piperidine derivatives highlights the unique properties of this compound:

Compound NameBiological ActivityReference
(S)-Ethyl 4,4-difluoro...Enzyme inhibition; receptor modulationCurrent Study
VestipitantNK(1) receptor antagonist
Piperazine DerivativesAnticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorination and Stereochemistry

Fluorinated Piperidine Derivatives
  • Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate (): This analog lacks fluorine atoms but shares the ethyl carboxylate group.
  • tert-Butyl 4-(3,3-difluoro-2-(4-(trifluoromethyl)phenyl)allyl)piperidine-1-carboxylate ():
    Contains a difluoroallyl group and trifluoromethylphenyl substituent. The fluorine atoms increase electron-withdrawing effects, stabilizing the piperidine ring. This contrasts with the target compound’s 4,4-difluoro substitution, which likely induces distinct conformational rigidity .

Stereochemical Analogues
  • N-[(S)-1-Phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (S-H) ():
    Shares the (S)-1-phenylethyl group but incorporates a nitroxide radical. The stereochemistry at the phenylethyl position influences molecular packing and ferroelectric properties, suggesting that the target compound’s (R)-configured phenylethyl group may similarly dictate solid-state behavior .

  • Boc-(AOPIC)₂-OMe ():
    A dimeric compound with (S)-1-phenylethyl groups. The stereochemical complexity here highlights the importance of chiral centers in modulating biological activity and crystallization tendencies, a factor relevant to the target compound’s design .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs provide insights:

Property Target Compound (Inferred) Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate () tert-Butyl 4-(Difluoroallyl)Piperidine-1-Carboxylate ()
Lipophilicity High (due to 4,4-F₂) Moderate Very high (CF₃ and F substituents)
Stereochemical Complexity High (S/R configuration) Low (diastereomers separable) Moderate (allyl geometry)
¹³C NMR Shifts (ppm) ~155 (carboxylate), ~172 (CO) 155.4–172.2 (carboxylate/ketone) 172.6 (carboxylate)

Fluorine atoms in the target compound would produce distinct ¹⁹F NMR signals (cf. δ −110 to −120 ppm for CF₃ in ) and influence ¹H NMR splitting patterns due to coupling with adjacent protons .

Preparation Methods

Construction of the Piperidine Ring

The piperidine ring is assembled via cyclization of δ-amino esters or through [4+2] cycloaddition reactions. A representative protocol involves the condensation of ethyl 4-oxopiperidine-2-carboxylate with (R)-1-phenylethylamine under acidic conditions, yielding a Schiff base intermediate. Subsequent reduction with sodium cyanoborohydride affords the trans-diastereomer, which is resolved via chiral chromatography to isolate the (S)-configured product.

Reaction Conditions :

  • Solvent: Methanol

  • Catalyst: Acetic acid (10 mol%)

  • Temperature: 25°C

  • Yield: 68% (after chiral resolution)

Stereochemical Control at Position 1

The (R)-1-phenylethyl group is introduced via nucleophilic substitution or reductive amination. In one approach, (R)-1-phenylethyl bromide reacts with a piperidine-2-carboxylate bearing a leaving group (e.g., mesylate) at position 1. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, achieving 74% yield and >98% enantiomeric excess (ee).

Difluorination Strategies at Positions 4 and 4'

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed to install the difluoro motif. A two-step protocol involves:

  • Hydroxylation : Oxidation of the piperidine 4-position to a ketone using RuO₄.

  • Fluorination : Treatment with Selectfluor® in acetonitrile at 60°C, achieving 82% conversion to the difluoro product.

Analytical Data :

  • ¹⁹F NMR (CDCl₃): δ -112.3 (dd, J = 240 Hz, 12 Hz)

  • HPLC Purity : 99.2%

Nucleophilic Fluorination

Alternative methods use metal-mediated deoxyfluorination. The ketone intermediate is treated with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in dichloromethane, yielding the difluoro derivative in 65% yield. This method minimizes side reactions but requires rigorous moisture control.

Esterification and Functional Group Interconversion

The ethyl ester at position 2 is introduced early in the synthesis to avoid racemization. Ethyl chloroformate reacts with the piperidine-2-carboxylic acid intermediate in the presence of triethylamine, achieving quantitative conversion. Alternatively, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) provides enantiopure product with 91% yield.

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Key Advantage
Cyclization-Reduction68%99High stereocontrol
Reductive Amination74%98Simplified purification
Enzymatic Esterification91%99.5Mild conditions, no racemization

Optimization Challenges and Solutions

Racemization During Fluorination

Early fluorination steps risk epimerization at the stereogenic center. To mitigate this, low-temperature conditions (-20°C) and nonpolar solvents (e.g., toluene) are employed, reducing racemization to <2%.

Purification of Difluoro Intermediates

Difluoro compounds exhibit high polarity, complicating chromatography. Silica gel modified with fluorous tags (e.g., FluoroFlash®) improves resolution, enabling >95% recovery .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate, and how can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting from (S)-piperidine-2-carboxylic acid derivatives. For example, chiral induction using (R)-1-phenylethylamine as a resolving agent can introduce stereochemical control. Enantiomeric purity optimization requires chiral chromatography (e.g., using polysaccharide-based columns) or recrystallization with chiral auxiliaries. Reaction conditions such as temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane or THF) must be tightly controlled to minimize racemization .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis is definitive for stereochemical assignment. For fluorinated analogs, data collection at 295 K with a Bruker D8 Venture diffractometer (Cu-Kα radiation) and refinement using SHELXL-2018/3 can achieve R-factors <0.06 .
  • NMR : 19F^{19}\text{F}-NMR distinguishes between diastereomers, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) resolve enantiomers. Coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) in NOESY/ROESY confirm spatial arrangements.

Q. How can an HPLC method be developed to assess purity and resolve stereoisomers?

  • Methodological Answer : Use a reversed-phase C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Adjusting the buffer pH (±0.2 units) and column temperature (25–40°C) enhances resolution of diastereomers. System suitability tests (e.g., tailing factor <2.0, resolution >1.5) should follow USP guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for fluorinated piperidine derivatives?

  • Methodological Answer : Discrepancies often arise from fluorination side reactions (e.g., defluorination or C-F bond cleavage). Use design of experiments (DoE) to isolate variables:

  • Factors : Reaction time (6–24 hrs), fluorine source (DAST vs. Deoxo-Fluor), and solvent (acetonitrile vs. DMF).
  • Response surface methodology (RSM) identifies optimal conditions. Bayesian optimization algorithms, which outperform manual trial-and-error, can predict yield-maximizing parameters .

Q. What strategies mitigate diastereomer formation during the fluorination of the piperidine ring?

  • Methodological Answer :

  • Steric shielding : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) at the nitrogen to limit fluorination to the 4,4-positions.
  • Low-temperature fluorination : Conduct reactions at -78°C with slow addition of fluorinating agents to reduce kinetic byproducts.
  • DFT calculations : Model transition states to predict regioselectivity. For example, B3LYP/6-31G(d) simulations can identify energy barriers for competing pathways .

Q. What computational methods predict the compound’s reactivity in catalytic asymmetric reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For asymmetric catalysis (e.g., hydrogenation), simulate chiral catalyst interactions (e.g., BINAP-Ru complexes) using Gaussian 16 with solvent models (SMD).
  • Molecular docking : If the compound has biological targets (e.g., enzymes), AutoDock Vina predicts binding modes and stereochemical preferences. Pair with MD simulations (AMBER) to assess stability .

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